

Spectroscopic Characterization of 5-Chloro-pentanamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-pentanamide

Cat. No.: B15147966

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Introduction

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **5-Chloro-pentanamide**. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted values derived from established spectroscopic principles and data for analogous functional groups. The content is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of **5-Chloro-pentanamide**. This guide covers Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **5-Chloro-pentanamide**. These predictions are based on typical values for the functional groups present in the molecule, including a chloroalkane and an amidine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the protons on the pentyl chain, influenced by the electron-withdrawing effects of the chlorine atom and the amidine group.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2	~ 2.2 - 2.5	Triplet	2H
H-3	~ 1.6 - 1.9	Quintet	2H
H-4	~ 1.7 - 2.0	Quintet	2H
H-5	~ 3.5 - 3.7	Triplet	2H
-NH ₂	~ 5.0 - 7.0	Broad Singlet	2H
=NH	~ 7.0 - 9.0	Broad Singlet	1H

¹³C NMR (Carbon-13 NMR)

The Carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1	~ 165 - 175
C-2	~ 30 - 35
C-3	~ 25 - 30
C-4	~ 30 - 35
C-5	~ 40 - 45 ^[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in **5-Chloro-pentanamidine**.

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
N-H stretch (amidine)	3300 - 3500	Two bands, typically broad[2]
C-H stretch (alkane)	2850 - 3000	Medium to strong
C=N stretch (amidine)	1640 - 1690	Strong[3]
N-H bend (amidine)	1580 - 1650	Medium[2]
C-Cl stretch	600 - 800	Medium to strong

Mass Spectrometry (MS)

Mass spectrometry of **5-Chloro-pentanamidine** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotopic peak.

m/z	Predicted Identity	Notes
[M] ⁺	C ₅ H ₁₁ ClN ₂	Molecular Ion
[M+2] ⁺	C ₅ H ₁₁ ³⁷ ClN ₂	Isotopic peak for ³⁷ Cl, approximately 1/3 the intensity of the [M] ⁺ peak.
Fragments	Various	Fragmentation may occur via alpha-cleavage adjacent to the nitrogen atoms and loss of HCl.

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-pentanamidine** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, a Nujol mull can be prepared.
 - ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Record the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

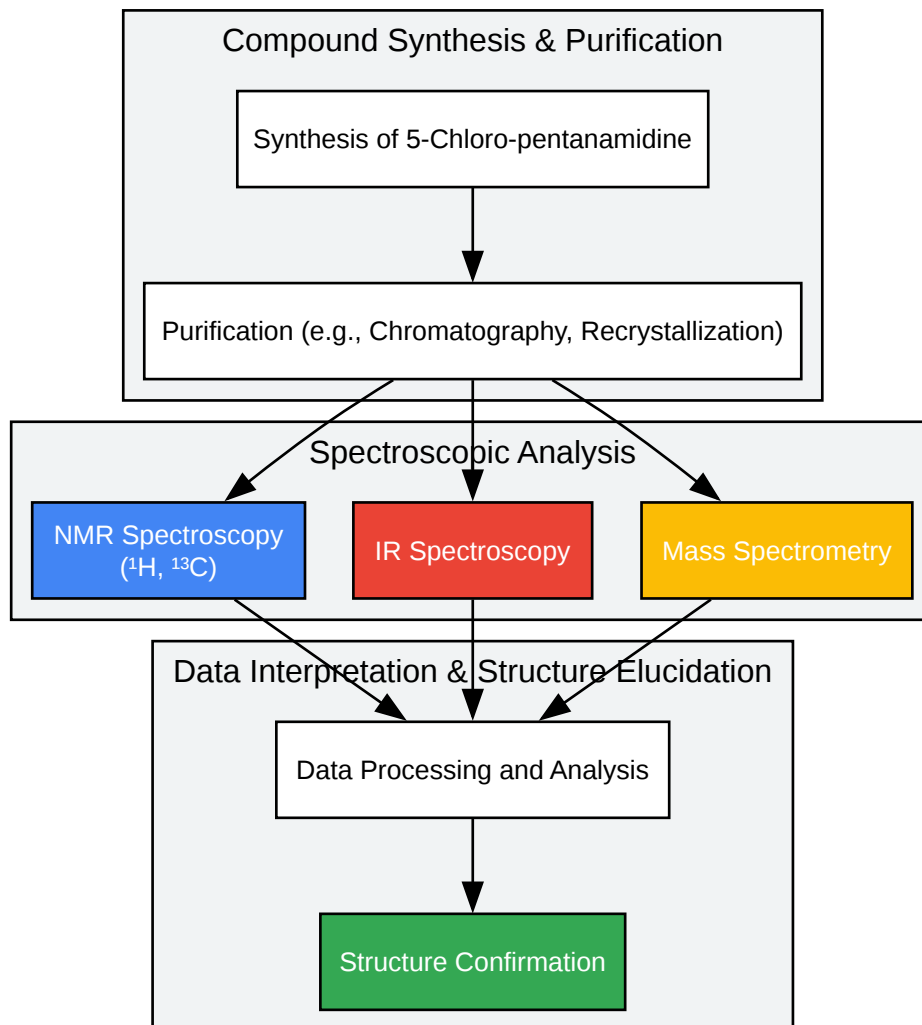
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method that may yield a more prominent molecular ion peak.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-pentanamidine**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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